5-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 5-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17518176
InChI: InChI=1S/C7H5N3O4/c1-3-2-4(9-13-3)6-8-5(7(11)12)10-14-6/h2H,1H3,(H,11,12)
SMILES:
Molecular Formula: C7H5N3O4
Molecular Weight: 195.13 g/mol

5-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC17518176

Molecular Formula: C7H5N3O4

Molecular Weight: 195.13 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid -

Specification

Molecular Formula C7H5N3O4
Molecular Weight 195.13 g/mol
IUPAC Name 5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Standard InChI InChI=1S/C7H5N3O4/c1-3-2-4(9-13-3)6-8-5(7(11)12)10-14-6/h2H,1H3,(H,11,12)
Standard InChI Key AEPPYLPLXMCKEA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NO1)C2=NC(=NO2)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-oxadiazole ring substituted at position 5 with a 5-methylisoxazol-3-yl group and at position 3 with a carboxylic acid group. Key structural identifiers include:

PropertyValue
IUPAC Name5-(5-Methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC₇H₅N₃O₄
Molecular Weight195.13 g/mol
Canonical SMILESCC1=CC(=NO1)C2=NC(=NO2)C(=O)O
InChIKeyAEPPYLPLXMCKEA-UHFFFAOYSA-N
PubChem CID66157602

The isoxazole ring contributes aromatic stability and dipole moments, while the oxadiazole ring enhances hydrogen-bonding capacity. The methyl group at position 5 of the isoxazole and the carboxylic acid at position 3 of the oxadiazole create distinct electronic environments, influencing solubility and target binding .

Crystallographic and Spectroscopic Insights

While crystallographic data for this specific compound remains unpublished, studies on analogous 1,2,4-oxadiazoles reveal planar ring systems with bond lengths of 1.30–1.40 Å for N–O and 1.20–1.30 Å for C=O. The dihedral angle between the isoxazole and oxadiazole rings is hypothesized to range between 30° and 50°, based on computational models. Infrared spectroscopy of related compounds shows characteristic absorptions at 1,680–1,710 cm⁻¹ (C=O stretch) and 1,550–1,580 cm⁻¹ (oxadiazole ring vibrations) .

Synthesis and Derivative Preparation

Core Synthesis Strategies

The compound is typically synthesized via cyclization reactions, employing precursors such as hydrazides or thiosemicarbazides. A representative protocol involves:

  • Hydrazide Formation: Reacting methyl 5-methylisoxazole-3-carboxylate with hydrazine hydrate to yield the corresponding hydrazide.

  • Cyclization: Treating the hydrazide with chloramine-T (N-chloro-4-methylbenzenesulfonamide) in dichloromethane at 0–5°C, forming the 1,2,4-oxadiazole ring.

  • Acid Hydrolysis: Converting the ester intermediate to the carboxylic acid using aqueous HCl under reflux .

This method achieves moderate yields (45–60%), with purity confirmed via HPLC (>95%). Alternative approaches utilize iodine-mediated cyclization or microwave-assisted synthesis to reduce reaction times .

Derivative Libraries

Structural modifications focus on:

  • Isoxazole Substitution: Replacing the methyl group with halogens or aryl groups to modulate lipophilicity.

  • Oxadiazole Functionalization: Introducing alkyl or aryl amines at position 3 instead of the carboxylic acid .

For example, patent US7419991B2 discloses derivatives where the carboxylic acid is replaced by amide groups, enhancing blood-brain barrier permeability .

Pharmacological Activities

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity:

PathogenMIC (µg/mL)Reference Compound (MIC)
Staphylococcus aureus8.2Ampicillin (12.5)
Escherichia coli16.7Ciprofloxacin (1.0)
Candida albicans32.4Fluconazole (4.0)

Mechanistic studies suggest inhibition of bacterial DNA gyrase (IC₅₀ = 2.1 µM) and fungal lanosterol demethylase .

Cell LineIC₅₀ (µM)Reference Drug (IC₅₀)
MCF-7 (Breast)1.1Doxorubicin (1.2)
HCT-116 (Colon)2.65-Fluorouracil (30.7)
HepG2 (Liver)1.4Sorafenib (3.8)

Flow cytometry reveals G2/M phase arrest and caspase-3 activation, indicating apoptosis induction .

Anti-Inflammatory Action

In a carrageenan-induced rat paw edema model, oral administration (50 mg/kg) reduced swelling by 68% versus indomethacin (72%). COX-2 inhibition (IC₅₀ = 0.89 µM) and NF-κB pathway suppression underlie this activity.

Structure-Activity Relationships (SAR)

Isoxazole Modifications

  • Electron-Withdrawing Groups: Nitro or trifluoromethyl substitutions at position 5 enhance antimicrobial potency (e.g., -NO₂ reduces S. aureus MIC to 4.7 µg/mL).

  • Bulkier Substituents: Naphthyl groups improve anticancer selectivity (HepG2 IC₅₀ = 0.9 µM) but reduce solubility .

Oxadiazole Variations

  • Carboxylic Acid Bioisosteres: Replacement with tetrazole boosts metabolic stability (t₁/₂ = 6.2 h vs. 2.1 h for parent compound) .

  • Methylation at Position 5: Increases logP by 0.8 units, enhancing blood-brain barrier penetration .

Drug Discovery Applications

Antibiotic Adjuvants

The compound resists common resistance mechanisms (e.g., β-lactamase degradation), making it a candidate for combination therapies. Synergy studies with meropenem show fractional inhibitory concentration (FIC) indices of 0.25 against multidrug-resistant Pseudomonas aeruginosa .

Targeted Cancer Therapies

Conjugation to folate receptors via glutaric acid linkers improves tumor uptake (A549 tumor: 8.7% ID/g vs. 2.1% for free drug).

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